
6-Aminophenanthridine
概要
説明
6-アミノフェナントリジンは、分子式C₁₃H₁₀N₂の窒素含有複素環式化合物です。 リボソームのタンパク質フォールディング活性(PFAR)阻害剤としての役割が知られており、生化学研究において重要な化合物となっています 。 この化合物は、プリオン病の研究に関連するプリオン阻害活性でも知られています .
2. 製法
合成経路と反応条件: 6-アミノフェナントリジンは、パラジウム触媒によるイソシアニドのN-スルホニル-2-アミノビアリールへの挿入により合成することができます。 この方法では、N-スルホニル-2-アミノビアリールのC–H活性化とそれに続くイソシアニドの挿入が伴います 。反応は通常、穏やかな条件下で行われ、多様な官能基を持つ6-アミノフェナントリジンの合成のための効率的で実用的なアプローチとなっています。
工業的生産方法: 6-アミノフェナントリジンの具体的な工業的生産方法はあまり文書化されていませんが、上記のパラジウム触媒による合成は、大規模生産に適応できる堅牢な経路を提供しています .
準備方法
Synthetic Routes and Reaction Conditions: 6-Aminophenanthridine can be synthesized via a palladium-catalyzed insertion of isocyanides into N-sulfonyl-2-aminobiaryls. This method involves the C–H activation of N-sulfonyl-2-aminobiaryls and subsequent insertion of isocyanides . The reaction is typically carried out under mild conditions, making it an efficient and practical approach for synthesizing this compound with diverse functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed synthesis mentioned above provides a robust route that could be adapted for larger-scale production .
化学反応の分析
反応の種類: 6-アミノフェナントリジンは、以下を含むさまざまな化学反応を起こします。
酸化: さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は官能基を変えることができます。
置換: 他の官能基が別の官能基に置き換わる置換反応に参加することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってさまざまなフェナントリジン誘導体が生成される可能性があり、置換反応によってフェナントリジンコアにさまざまな官能基を導入することができます .
科学的研究の応用
Antiprion Activity
6AP has been identified as an effective antiprion compound, demonstrating the ability to inhibit the aggregation of prion proteins. This property makes it significant in the study and potential treatment of prion diseases, which are neurodegenerative disorders caused by misfolded proteins.
- Mechanism of Action : Research indicates that 6AP interacts with ribosomal RNA (rRNA), specifically binding to common sites on domain V of 23S rRNA. This interaction inhibits the protein folding activity of the ribosome (PFAR), thereby preventing the aggregation of proteins associated with prion diseases .
- Case Study : A study involving Drosophila models of oculopharyngeal muscular dystrophy (OPMD) demonstrated that 6AP alleviated phenotypic symptoms by reducing muscle degeneration and nuclear inclusion formation. The compound showed a dose-dependent protective effect, indicating its potential utility in treating protein aggregation disorders .
Inhibition of Protein Aggregation
Beyond prion diseases, 6AP has been explored for its broader implications in preventing protein aggregation associated with various neurodegenerative conditions.
- Research Findings : In vitro studies have shown that 6AP can reduce aggregates formed by mutated huntingtin protein, which is implicated in Huntington's disease. This suggests that 6AP may have therapeutic potential for multiple protein misfolding disorders .
- Potential Applications : The ability of 6AP to inhibit protein aggregation positions it as a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's, where protein misfolding plays a critical role.
Spectroscopic Insights
Recent studies utilizing spectroscopic methods have provided insights into the structural characteristics and interactions of 6AP with rRNA.
- Spectroscopic Studies : These studies have confirmed that 6AP's binding to rRNA is crucial for its function as an inhibitor of PFAR. The binding affinity and specific interaction sites have been characterized, enhancing our understanding of how 6AP operates at a molecular level .
Structural Modifications and Derivatives
Research into derivatives of 6AP has yielded compounds with enhanced potency against prion proteins.
作用機序
6-アミノフェナントリジンは、リボソームRNA(rRNA)の結合部位に対するタンパク質基質との競合的結合によって、リボソームのタンパク質フォールディング活性を阻害します。 この競合的阻害は、タンパク質の適切なフォールディングを妨げ、PFARを阻害します 。 この化合物は、23S rRNAのドメインV上の共通のヌクレオチドセットと相互作用し、これらの相互作用部位の変異は結合を廃止し、PFARを阻害する可能性があります .
類似の化合物:
フェナントリジン: DNA結合蛍光色素の基となる窒素複素環式化合物です.
アクリジン: フェナントリジンの異性体であり、DNA結合用途にも使用されます.
6-アミノフェナントリジンの独自性: 6-アミノフェナントリジンは、PFARの特異的な阻害とプリオン阻害活性によって独特です。 フェナントリジンやアクリジンは、主にDNA結合特性で知られていますが、6-アミノフェナントリジンはタンパク質フォールディングを阻害する能力があるため、生化学研究において際立っています .
類似化合物との比較
Phenanthridine: A nitrogen heterocyclic compound that serves as the basis for DNA-binding fluorescent dyes.
Acridine: An isomer of phenanthridine, also used in DNA-binding applications.
Uniqueness of 6-Aminophenanthridine: this compound is unique due to its specific inhibition of PFAR and its antiprion activity. While phenanthridine and acridine are primarily known for their DNA-binding properties, this compound’s ability to inhibit protein folding sets it apart in biochemical research .
生物活性
6-Aminophenanthridine (6AP) is a compound recognized for its biological activity, particularly in the context of prion diseases and protein folding mechanisms. This article delves into the biological activity of 6AP, examining its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
Inhibition of Protein Folding Activity
6AP functions primarily as an inhibitor of the protein folding activity associated with ribosomal RNA (rRNA). Research indicates that 6AP competes with protein substrates for binding sites on rRNA, specifically targeting domain V of the 23S rRNA. This interaction obstructs the normal protein folding process facilitated by the ribosome, thereby inhibiting the protein folding activity referred to as PFAR (protein folding activity of ribosomes) .
Key Findings:
- Binding Sites : 6AP and its protein substrates bind to overlapping sites on rRNA. Mutations at these sites disrupt both binding and PFAR .
- Kinetic Analysis : While 6AP reduces the yield of refolded proteins, it does not significantly alter the kinetics of the refolding process itself .
Antiprion Activity
The compound has been characterized as an antiprion agent, demonstrating efficacy against various prion proteins in both yeast and mammalian models. It is believed that 6AP interferes with amyloid fiber formation associated with prion diseases .
Case Study: Oculopharyngeal Muscular Dystrophy (OPMD)
In a Drosophila model mimicking OPMD, treatment with 6AP resulted in alleviation of muscle degeneration and reduction in nuclear inclusions, highlighting its potential therapeutic role in amyloid-related disorders .
Summary Table of Biological Effects
Biological Activity | Mechanism | Model/System | Outcome |
---|---|---|---|
Inhibition of PFAR | Competitive binding to rRNA | In vitro (E. coli, S. cerevisiae) | Reduced yield of refolded proteins |
Antiprion activity | Prevents amyloid fiber formation | Yeast and mammalian cells | Inhibition of prion propagation |
Alleviation of OPMD symptoms | Reduces muscle degeneration | Drosophila model | Decreased muscle degeneration and nuclear inclusions |
Structural Insights
Spectroscopic studies and density functional theory (DFT) analyses have provided insights into how 6AP interacts with ribosomal RNA. These studies suggest that specific structural features of 6AP are crucial for its biological activity against prions and its ability to inhibit PFAR .
Implications for Other Diseases
Given its mechanism of action, there is potential for 6AP to be explored as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease. Studies have shown that it can reduce aggregates formed by mutated huntingtin in cell-based assays .
特性
IUPAC Name |
phenanthridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCXJXKLDUJOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232216 | |
Record name | 6-Phenanthridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-68-8 | |
Record name | 6-Aminophenanthridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthridine, 6-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenanthridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 832-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。